Zirconyl Hydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zirconium (IV) hydroxide, often called hydrous zirconia, is an ill-defined material or family of materials variously described as ZrO2·nH2O and Zr(OH)4·nH2O . All are white solids with low solubility in water . These materials are widely employed in the preparation of solid acid catalysts .

Synthesis Analysis

Zirconium hydroxide is synthesized by mild base hydrolysis of zirconium halides and nitrates . A typical precursor is zirconium oxychloride . The transition of the precipitate of the synthesized zirconium hydroxide from a gel-like to a crystal-like state occurs predominantly at base concentrations in the range 0.3–0.5 mol/L .Molecular Structure Analysis

Zirconium oxide exhibits three well-defined crystal structures, i.e., monoclinic, tetragonal, and cubic . The monoclinic phase is stable up to 1170°C, and above this temperature, it is transformed into the tetragonal phase .Chemical Reactions Analysis

Zirconium compounds, showing Lewis acidic behavior and high catalytic performance, have been recognized as relatively cheap, low-toxicity, stable, green, and efficient catalysts for various important organic transformations . Zirconyl chloride, a hydrolyzed zirconium salt, was widely applied in several organic reactions like esterification, oxidation, and so on .Physical And Chemical Properties Analysis

Zirconium (IV) hydroxide is a white to off-white solid that is sparingly soluble in water . It has relatively high specific surface area, ion exchange capacity, good thermal stability, and dielectric properties .Safety And Hazards

Future Directions

In the last decade, the whole scientific community has witnessed great advances and progress in the various fields of nanoscience. Among the different nanomaterials, zirconia nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties using different synthetic pathways .

properties

CAS RN |

12161-08-9 |

|---|---|

Product Name |

Zirconyl Hydroxide |

Molecular Formula |

H₂O₃Zr |

Molecular Weight |

141.24 |

synonyms |

Zirconium Hydroxide Oxide; Zirconium Hydroxide; Zirconium Hydroxide Oxide; Zirconyl Hydroxide; Metazirconic Acid; Zirconium Oxodihydroxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

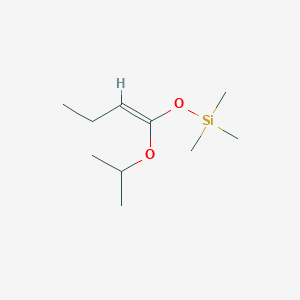

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)